In Vivo Dopamine Release vs SB 242084
In an in vivo rat microdialysis study, SB 206553 (1–10 mg/kg) induced a dose-dependent, clear-cut increase in accumbal and striatal dopamine (DA) release, whereas the selective 5-HT2C antagonist SB 242084 (1–10 mg/kg) produced no significant change in DA efflux [1].
| Evidence Dimension | In vivo dopamine release in rat nucleus accumbens and striatum |
|---|---|
| Target Compound Data | SB 206553 (1–10 mg/kg i.p.) produced a significant, dose-dependent increase in DA release |
| Comparator Or Baseline | SB 242084 (1–10 mg/kg i.p.) produced no significant change in DA release |
| Quantified Difference | Qualitative difference: robust DA release vs. null effect |
| Conditions | In vivo intracerebral microdialysis in freely moving rats |
Why This Matters
This functional distinction directly impacts the selection of tool compounds for studying mesolimbic dopamine pathways and psychostimulant mechanisms.
- [1] De Deurwaerdère P, Navailles S, Berg KA, Clarke WP, Spampinato U. Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. J Neurosci. 2004 Mar 31;24(13):3235-3241. View Source
